Cas no 5309-12-6 (4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID)
5309-12-6 structure
Product Name:4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID
CAS No:5309-12-6
MF:C18H32O2
MW:280.445486068726
CID:3306917
PubChem ID:1712164
Update Time:2025-04-21
4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID
- AB01224612-03
- F16570
- 4'-Pentyl-bicyclohexyl-4-carboxylic acid
- trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
- (TRANS,TRANS)-4'-PENTYL-[1,1'-BICYCLOHEXYL]-4-CARBOXYLIC ACID
- STK046539
- trans-4\\'-Pentyl-(1,1\\'-bicyclohexyl)-4-carboxylic acid
- 4'-pentyl-1,1'-bi(cyclohexyl)-4-carboxylic acid
- trans,trans-4'-Pentyl-1,1'-bicyclohexane-4-carboxylic Acid
- 65355-33-1
- SCHEMBL12918855
- trans-4-Pentyl-(1,1-bicyclohexyl)-4-carboxylic acid
- trans-4-(trans-4-pentylcyclohexyl)-cyclohexanecarboxylic acid
- trans,trans-4'-Pentylbicyclohexyl-4-carboxylic Acid
- AKOS024389709
- 4'-Pentyl-1,1'-bicyclohexyl-4-carboxylicacid
- DTXSID00967609
- 4'-Pentylbi(cyclohexane)-4-carboxylic acid
- trans-4-(trans-4-Amylcyclohe
- NCGC00341499-01
- 4'-PENTYL-[1,1'-BI(CYCLOHEXANE)]-4-CARBOXYLIC ACID
- AKOS005384653
- SCHEMBL1961978
- SB66662
- SCHEMBL9340270
- DS-15538
- (1r,1's,4R,4'R)-4'-pentylbi(cyclohexane)-4-carboxylic acid
- SCHEMBL4159828
- AS-17603
- DTXSID401186261
- 5309-12-6
- SCHEMBL4159836
- 82372-79-0
- AH-034/32470002
- (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid
- trans,trans-4'-Amylbicyclohexyl-4-carboxylic Acid
- 613-783-4
- (trans,trans)-4a(2)-Pentyl[1,1a(2)-bicyclohexyl]-4-carboxylic acid
- EU-0000067
- 1'-pentyl-4,4'-biscyclohexane-1-carboxylic acid
- AKOS015915087
- P2437
- trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid
- MFCD05864408
- DB-219023
- trans,trans-4'-Amyl-1,1'-bicyclohexane-4-carboxylic Acid
- 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- SCHEMBL1961977
- [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, (trans,trans)-
- CS-0152363
-
- Inchi: 1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
- InChI Key: VRPANQODGRNWRV-UHFFFAOYSA-N
- SMILES: OC(C1CCC(CC1)C1CCC(CCCCC)CC1)=O
Computed Properties
- Exact Mass: 280.240230259Da
- Monoisotopic Mass: 280.240230259Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 37.3Ų
4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
5309-12-6 (4-(4-PENTYLCYCLOHEXYL)CYCLOHEXANE-1-CARBOXYLIC ACID) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent